1-Butyl-3,5-difluorobenzene
Overview
Description
1-Butyl-3,5-difluorobenzene is a chemical compound with the molecular formula C10H12F2 . It has a molecular weight of 170.2 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two fluorine atoms and a butyl group attached . The IUPAC name for this compound is this compound . The InChI key is DWFGLXVQRLJKAF-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 1.0±0.1 g/cm3 and a boiling point of 175.2±20.0 °C at 760 mmHg .Scientific Research Applications
Redox Shuttle Stability in Lithium-Ion Batteries : 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB), a similar compound to 1-Butyl-3,5-difluorobenzene, has been used as a new redox shuttle additive for overcharge protection in lithium-ion batteries. Its structural and electrochemical properties were studied, revealing insights into its stability and potential decomposition pathways (Zhang et al., 2010).
Metallation of Benzene Derivatives : The study of metallation reactions with compounds like 1,3-bistrifluoromethylbenzene provides insights into the reactivity of benzene derivatives under different conditions, which could be relevant for understanding the behavior of this compound in similar contexts (Grocock et al., 1971).
Catalysis in Oxidation Reactions : Binuclear oxovanadium(IV) complexes were used as catalysts for the oxidation of catechols, including 3,5-di-t-butyl-1,2-di-hydroxybenzene. This research might provide parallels for how this compound could behave in similar oxidative environments (Casellato et al., 1984).
Ultrasound-Assisted Synthesis : The use of ultrasound in the synthesis of 1-butoxy-4-nitrobenzene demonstrates an innovative method that could potentially be applied to the synthesis of similar compounds like this compound (Harikumar & Rajendran, 2014).
Solid-State Photochemistry : Research into the photochemical intramolecular hydrogen-abstraction process in solid-state for compounds like 1-t-butyl-3,5-dimethyl-2,4,6-trinitrobenzene may offer insights into how light and molecular structure affect the reactivity of similar compounds, such as this compound (Padmanabhan et al., 1986).
Preparation of High-Purity Fluorobenzene Derivatives : The development of methods for the synthesis of high-purity 1-chloro-2,6-difluorobenzene suggests approaches that could be adapted for the preparation of this compound, especially in the context of pharmaceutical or agricultural applications (Moore, 2003).
Ionic Liquid Solvent Effects : The study of 1-butyl-3-methylimidazolium tetrafluoroborate with dinitrobenzenes shows the unique ion-pairing effects in ionic liquids, which could be relevant for understanding the behavior of this compound in similar solvent systems (Fry, 2003).
Safety and Hazards
1-Butyl-3,5-difluorobenzene is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with hazard statements H225, H315, and H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
1-butyl-3,5-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2/c1-2-3-4-8-5-9(11)7-10(12)6-8/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFGLXVQRLJKAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594392 | |
Record name | 1-Butyl-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245649-46-0 | |
Record name | 1-Butyl-3,5-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245649-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butyl-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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